molecular formula C19H19N3O2 B7463331 Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate

Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate

Cat. No. B7463331
M. Wt: 321.4 g/mol
InChI Key: QZHRGQXYUJQGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate may alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. By inhibiting PKC, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate may modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for inhibiting cancer cell growth. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has also been shown to inhibit cell migration and invasion, which are critical steps in the metastasis of cancer cells. In animal models, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to improve cognitive function and reduce inflammation in the brain. Additionally, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to modulate the immune response, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has also been shown to have low toxicity in vitro and in vivo, making it a safe option for use in animal models. However, there are some limitations to the use of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to have low solubility in aqueous solutions, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for research on Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate. One area of interest is the development of more potent and selective inhibitors of HDACs and PKC. This may lead to the development of more effective cancer therapies and neuroprotective agents. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate in animal models and humans. This may help to optimize dosing regimens and identify potential drug-drug interactions. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate involves the reaction of 4-(pyrazol-1-ylmethyl)benzaldehyde with methyl 2-aminobenzoate in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified by column chromatography to obtain pure Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate. The synthesis of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been optimized for high yield and purity, and the compound is readily available for research purposes.

properties

IUPAC Name

methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-19(23)17-5-2-3-6-18(17)20-13-15-7-9-16(10-8-15)14-22-12-4-11-21-22/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHRGQXYUJQGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=C(C=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate

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